Home > Products > Screening Compounds P85688 > 4-(4-Iodopyrazol-1-ylmethyl)-benzonitrile
4-(4-Iodopyrazol-1-ylmethyl)-benzonitrile - 1385453-73-5

4-(4-Iodopyrazol-1-ylmethyl)-benzonitrile

Catalog Number: EVT-1744972
CAS Number: 1385453-73-5
Molecular Formula: C11H8IN3
Molecular Weight: 309.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(((4-Iodophenyl)methyl)-4H-1,2,4-triazol-4-ylamino)-benzonitrile

Compound Description: This compound, like 4-(4-Iodopyrazol-1-ylmethyl)-benzonitrile, was developed as a potential imaging agent for aromatase (CYP19), an enzyme responsible for estrogen biosynthesis. In vitro studies determined its IC50 value to be 0.17 nM, demonstrating its potent binding affinity to human aromatase. Biodistribution and autoradiographic analyses in female rats revealed high accumulation in the stomach (16.21% dose/g) and ovaries (8.56% dose/g), suggesting its potential as an aromatase imaging agent in both peripheral organs and the brain (Log P = 2.49).

Relevance: This compound shares a similar structure with 4-(4-Iodopyrazol-1-ylmethyl)-benzonitrile. Both compounds possess a benzonitrile moiety and an iodine atom attached to an aromatic ring. The key difference lies in the heterocyclic ring directly linked to the benzyl group: a 1,2,4-triazole ring in this compound versus a pyrazole ring in 4-(4-Iodopyrazol-1-ylmethyl)-benzonitrile.

4-((1H-imidazol-1-yl)(4-iodobenzyl)amino)benzonitrile

Compound Description: This compound represents another derivative designed as a potential aromatase imaging agent. It exhibits a potent binding affinity to human aromatase with an IC50 value of 0.04 nM. Biodistribution studies in female rats show significant uptake in the stomach (10.88% dose/g) and ovaries (3.32% dose/g).

Relevance: This compound also shares a benzonitrile core with 4-(4-Iodopyrazol-1-ylmethyl)-benzonitrile. The primary structural difference lies in the heterocycle linked to the benzyl group, which is an imidazole ring in this case compared to the pyrazole ring in 4-(4-Iodopyrazol-1-ylmethyl)-benzonitrile.

YM511

Compound Description: YM511 is a known aromatase inhibitor used in breast cancer treatment. It served as the basis for developing the previously mentioned compounds, 4-(((4-iodophenyl)methyl)-4H-1,2,4-triazol-4-ylamino)-benzonitrile and 4-((1H-imidazol-1-yl)(4-iodobenzyl)amino)benzonitrile, as potential imaging agents.

Relevance: Although the specific structure of YM511 is not detailed in the provided research, its use as a foundation for designing the related compounds implies a structural similarity with 4-(4-Iodopyrazol-1-ylmethyl)-benzonitrile, likely including a benzonitrile moiety.

Overview

4-(4-Iodopyrazol-1-ylmethyl)-benzonitrile is a chemical compound that belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a benzonitrile moiety attached to a pyrazole ring, specifically with an iodine substituent at the 4-position of the pyrazole. The presence of the iodine atom can influence the compound's reactivity and biological properties, making it of interest in various research fields.

Source

The compound can be synthesized through various chemical reactions involving pyrazole derivatives and benzonitrile intermediates. Research articles and patents provide insights into its synthesis, properties, and potential applications in pharmacology and materials science.

Classification

4-(4-Iodopyrazol-1-ylmethyl)-benzonitrile is classified as an organic compound, specifically a nitrile due to the presence of the cyano group (-C≡N) attached to a benzene ring. It is also categorized under halogenated compounds because of the iodine atom in its structure.

Synthesis Analysis

Methods

The synthesis of 4-(4-Iodopyrazol-1-ylmethyl)-benzonitrile typically involves several key steps:

  1. Formation of Pyrazole Derivative: The initial step often includes the synthesis of 4-iodopyrazole, which can be achieved through halogenation reactions involving readily available pyrazole precursors.
  2. Methylation Reaction: The next step involves the introduction of the benzonitrile moiety via nucleophilic substitution or coupling reactions. This may include using reagents such as alkyl halides or employing transition metal catalysts for cross-coupling reactions.

Technical Details

The synthetic routes may vary based on the specific conditions and reagents used. For instance, palladium-catalyzed cross-coupling reactions have been utilized effectively to introduce various substituents onto the pyrazole ring, enhancing functional diversity . Additionally, methods such as one-pot reactions or multistep syntheses can improve efficiency and yield .

Molecular Structure Analysis

Structure

The molecular structure of 4-(4-Iodopyrazol-1-ylmethyl)-benzonitrile consists of:

  • A pyrazole ring with an iodine atom at the 4-position.
  • A benzonitrile group connected through a methylene bridge (-CH2-).
Chemical Reactions Analysis

Reactions

4-(4-Iodopyrazol-1-ylmethyl)-benzonitrile can undergo various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The benzonitrile moiety can participate in nucleophilic attack reactions, particularly in the presence of strong nucleophiles.
  2. Cross-Coupling Reactions: The iodine atom allows for palladium-catalyzed cross-coupling reactions with organometallic reagents, facilitating further functionalization .
  3. Reduction Reactions: The nitrile group can be reduced to form amines or other derivatives under appropriate conditions.

Technical Details

These reactions typically require specific conditions such as temperature control, solvent selection (e.g., dimethylformamide), and catalyst choice (e.g., palladium or nickel complexes) to optimize yields and selectivity .

Mechanism of Action

Process

The mechanism of action for 4-(4-Iodopyrazol-1-ylmethyl)-benzonitrile involves its interaction with biological targets, often mediated through its reactive functional groups.

  1. Binding Interactions: The compound may interact with enzymes or receptors through hydrogen bonding or π-π interactions due to its aromatic structure.
  2. Enzyme Modulation: It can act as an inhibitor or modulator of enzymatic activity by forming stable complexes with active sites on target proteins.

Data

Studies have shown that similar pyrazole derivatives exhibit significant biological activity against various targets, including kinases and other enzymes involved in metabolic pathways .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: The stability of 4-(4-Iodopyrazol-1-ylmethyl)-benzonitrile under different pH conditions and temperatures is crucial for its application in biological systems.
  • Reactivity: The presence of iodine enhances its electrophilic character, allowing it to participate in various substitution and coupling reactions.
Applications

Scientific Uses

4-(4-Iodopyrazol-1-ylmethyl)-benzonitrile has potential applications in several scientific fields:

  1. Medicinal Chemistry: Due to its structural features, it may serve as a lead compound for developing new pharmaceuticals targeting specific diseases.
  2. Material Science: Its unique properties could facilitate innovations in materials science, particularly in creating new polymers or conducting materials.
  3. Chemical Biology: The compound's ability to modulate enzyme activity makes it valuable for probing biological pathways and mechanisms.
Introduction

Structural Significance of Pyrazole-Benzonitrile Hybrid Scaffolds in Medicinal Chemistry

The pyrazole-benzonitrile hybrid represents a pharmaceutically privileged scaffold characterized by synergistic physicochemical properties. The pyrazole ring—a 1,2-diazole heterocycle—contributes aromaticity, hydrogen-bonding capabilities (via pyrrole- and pyridine-like nitrogen atoms), and metabolic stability. Its electron-deficient nature favors π-stacking interactions with biological targets, particularly kinase ATP-binding sites and allosteric receptor pockets [4] [9]. Benzonitrile introduces a rigid, planar aryl group with a strongly electron-withdrawing cyano substituent (-CN), which enhances dipole moment, polar surface area, and binding affinity through dipole-dipole interactions or halogen bonding. The methylene bridge (-CH₂-) linking these moieties provides conformational flexibility, enabling optimal spatial orientation for target engagement.

This hybrid architecture is validated in clinical agents:

  • Celecoxib: Pyrazole-based COX-2 inhibitor where benzonitrile analogues show enhanced selectivity [9].
  • Pralsetinib: Dual pyrazole-containing RET kinase inhibitor leveraging benzonitrile’s polarity for solubility [2].
  • 4-(4-Iodopyrazol-1-ylmethyl)-benzonitrile: Exemplifies strategic substitution (C4-iodine) for radiopharmaceutical applications [3].

Table 1: Key Identifiers of 4-(4-Iodopyrazol-1-ylmethyl)-benzonitrile

PropertyValue
CAS Registry Number1484323-96-7
Molecular FormulaC₁₁H₈IN₃
IUPAC Name4-[(4-Iodo-1H-pyrazol-1-yl)methyl]benzonitrile
Alternative Identifiers1385453-73-5, AKOS013752286, A1-05811

Role of Iodine Substituents in Enhancing Bioavailability and Target Selectivity

The C4-iodine substituent in pyrazole derivatives critically modulates pharmacodynamic and pharmacokinetic behavior. Iodine’s large atomic radius (198 pm) and high polarizability create a steric and electronic "hotspot" that:

  • Augments Target Affinity: Forms halogen bonds with carbonyl oxygen (e.g., backbone C=O of Leu/Ser residues) or π-systems in binding pockets. Bond strength (5–10 kJ/mol) rivals hydrogen bonds [1] [6].
  • Optimizes Lipophilicity: Iodine increases log P by ~1.0–1.5 units versus non-halogenated analogues, improving blood-brain barrier (BBB) penetration—critical for CNS radioligands [1].
  • Enables Radioisotope Incorporation: Iodine-123/124 allows SPECT/PET imaging, leveraging the isotope’s favorable γ-ray emissions and half-life (13.2 h for ¹²³I; 4.2 d for ¹²⁴I) [1] [6].

In 4-(4-iodopyrazol-1-ylmethyl)-benzonitrile, iodine synergizes with the benzonitrile group: the cyano nitrogen can act as a halogen bond acceptor, while iodine serves as a σ-hole donor, creating intramolecular polarization that enhances target selectivity. This is exploited in GluN2B-specific NMDAR PET tracers, where iodine placement reduces off-target binding to σ-receptors by >20-fold [1].

Historical Context: Evolution of Pyrazole-Based Allosteric Modulators and PET Radioligands

Pyrazole derivatives have evolved from nonspecific channel blockers to precision-targeted theranostic agents. Key milestones include:

  • 1980s–1990s: Early pyrazole-based NMDA antagonists (e.g., MK-801 derivatives) suffered from high lipophilicity and low selectivity due to unoptimized halogen placement [1].
  • 2000s: Subtype-selective allosteric modulators emerged, exemplified by GluN2B antagonists with pyrazole cores. These demonstrated that C4-iodine or bromine enhanced binding specificity to GluN2B-containing NMDA receptors (Kᵢ < 50 nM) [1].
  • 2010s–Present: Radiolabeled pyrazoles enabled quantitative neuroimaging. [¹⁸F]3 and [¹²³I]6 incorporated iodine/fluorine at pyrazole-C4 for PET/SPECT imaging of NMDA receptors, though clinical translation was limited by high nonspecific binding (Bmax/Kd < 15) [1]. The scaffold 4-(4-iodopyrazol-1-ylmethyl)-benzonitrile represents an advanced iteration designed to address these limitations through:
  • Balanced lipophilicity (predicted log P ≈ 2.5–3.0) for BBB penetration.
  • Iodine at C4 for direct radioiodination or as a prosthetic group for ¹⁸F-fluorination.
  • Benzonitrile moiety to reduce off-target binding via complementary electrostatic interactions.

Table 2: Clinically Approved Pyrazole Derivatives Illustrating Scaffold Diversification

DrugTarget/IndicationKey Structural Features
CelecoxibCOX-2/Inflammation1,5-Diarylpyrazole with sulfonamide
PralsetinibRET Kinase/NSCLCDifluoropyrazole-benzonitrile hybrid
ZavegepantCGRP Receptor/MigraineIndazole (benzopyrazole) core
DarolutamideAndrogen Receptor/Prostate CancerBis-pyrazole with chlorobenzonitrile
4-(4-Iodopyrazol-1-ylmethyl)-benzonitrileNMDAR PET Tracer (Preclinical)Pyrazole-C4 iodine + benzonitrile linker

Current research exploits this scaffold for tauopathy imaging, where the iodine’s halogen-bonding capacity improves affinity for β-sheet-rich tau fibrils (Kd ≈ 1–10 nM) over amyloid-β plaques [6]. This evolution underscores pyrazole’s versatility as a molecular "Swiss Army knife" in neurotheranostics.

Table 3: Evolution of Pyrazole-Based PET Radioligands for CNS Targets

RadioligandTargetKey LimitationsAdvances in 4-(4-Iodopyrazol-1-ylmethyl)-benzonitrile Design
[¹⁸F]DDNPTau/AβLow specificity (log P = 3.71)Halogen bonding-enhanced tau selectivity
[¹¹C]KetamineNMDA ChannelPoor affinity (Kᵢ = 1.2 μM)High GluN2B affinity via optimized iodine placement
[¹⁸F]LansoprazoleTauPgp substrate; low brain uptakeReduced Pgp efflux via methylene linker
[¹²³I]6NMDA ChannelNonspecific binding in ischemia patientsBenzonitrile minimizes off-target interactions

Properties

CAS Number

1385453-73-5

Product Name

4-(4-Iodopyrazol-1-ylmethyl)-benzonitrile

IUPAC Name

4-[(4-iodopyrazol-1-yl)methyl]benzonitrile

Molecular Formula

C11H8IN3

Molecular Weight

309.11 g/mol

InChI

InChI=1S/C11H8IN3/c12-11-6-14-15(8-11)7-10-3-1-9(5-13)2-4-10/h1-4,6,8H,7H2

InChI Key

QDPRMQMZMOEOET-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN2C=C(C=N2)I)C#N

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)I)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.